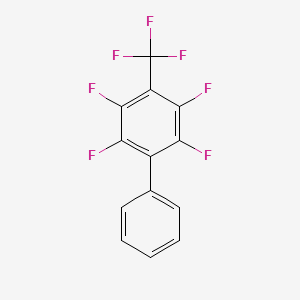
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl is an organofluorine compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a biphenyl structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl can be synthesized through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl often involves large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems helps optimize the production process, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its reactivity and stability, allowing it to participate in various chemical and biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl stands out due to its biphenyl structure, which provides additional stability and versatility in chemical reactions. The presence of multiple fluorine atoms and a trifluoromethyl group further enhances its unique properties, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
53700-73-5 |
|---|---|
Formule moléculaire |
C13H5F7 |
Poids moléculaire |
294.17 g/mol |
Nom IUPAC |
1,2,4,5-tetrafluoro-3-phenyl-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F7/c14-9-7(6-4-2-1-3-5-6)10(15)12(17)8(11(9)16)13(18,19)20/h1-5H |
Clé InChI |
SHZZKNAIBGAAAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


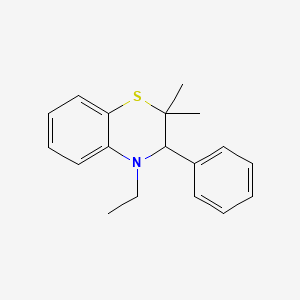
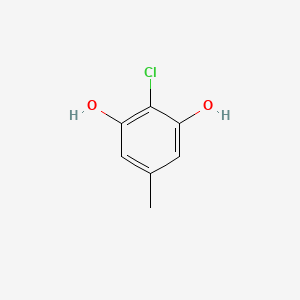
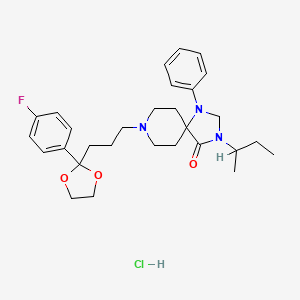

![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)

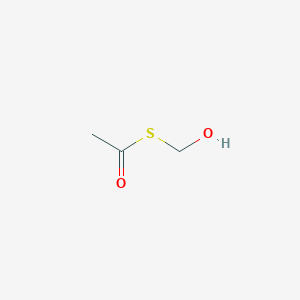
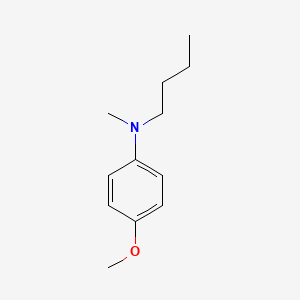
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
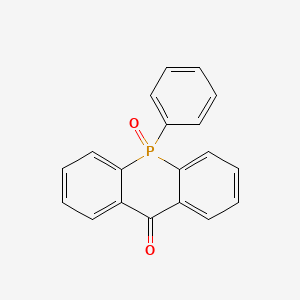
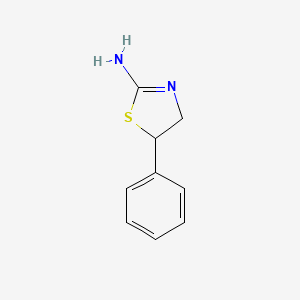

![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
